3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine
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Overview
Description
3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine is a synthetic compound that belongs to the class of heterocyclic compounds containing a thiophene ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where 4-methylpiperidine reacts with a suitable leaving group on the thiophene ring.
Attachment of the Propargylamine Group: The final step involves the addition of the propargylamine group through a Sonogashira coupling reaction, which typically requires a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors
Mechanism of Action
The mechanism of action of 3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: Another thiophene derivative with antispasmodic properties.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Uniqueness
3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H20N2S |
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Molecular Weight |
248.39 g/mol |
IUPAC Name |
3-[5-[(4-methylpiperidin-1-yl)methyl]thiophen-3-yl]prop-2-yn-1-amine |
InChI |
InChI=1S/C14H20N2S/c1-12-4-7-16(8-5-12)10-14-9-13(11-17-14)3-2-6-15/h9,11-12H,4-8,10,15H2,1H3 |
InChI Key |
XXVHWAXWKOXCKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=CS2)C#CCN |
Origin of Product |
United States |
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